Researchers requiring high molecular weight (MW) conjugated polymers often encounter premature precipitation and kinetic stagnation when using dibromo analogs. 1,4-Diiodo-2,5-bis(decyloxy)benzene directly solves this bottleneck.
• Faster Kinetics: The diiodo functionality accelerates oxidative addition at Pd(0), outperforming dibromo monomers to deliver higher degrees of polymerization under identical Suzuki or Sonogashira conditions.
• Enhanced Solubility: The linear n-decyloxy (C10) side chains maintain polymer solubility beyond 40 repeating units, preventing precipitation during step-growth polycondensation.
• Reliable Supply: Available as a white to off-white crystalline solid (mp 59-61 °C), pre-qualified for melt-phase processing and shipped globally for R&D use.
Molecular FormulaC26H44I2O2
Molecular Weight642.4 g/mol
CAS No.153033-34-2
Cat. No.B134341
⚠ Attention: For research use only. Not for human or veterinary use.
1,4-Diiodo-2,5-bis(decyloxy)benzene is a crystalline aromatic building block (C₂₆H₄₄I₂O₂, MW 642.44 g/mol) belonging to the 2,5-dialkoxy-1,4-diiodobenzene class [1]. It features two linear n-decyloxy (C₁₀H₂₁O) solubilizing chains and two iodine atoms positioned para to each other on a central benzene ring, enabling its primary use as an AA-type monomer in palladium-catalyzed step-growth polycondensations (Suzuki, Sonogashira, Heck) for the synthesis of poly(p-phenylenevinylene)s (PPVs), poly(phenyleneethynylene)s (PPEs), and related conjugated polymers [2]. The compound is a white to off-white solid with a reported melting point of 59–61 °C and is soluble in common organic solvents such as THF, CHCl₃, and toluene [1].
1
AA-type monomer for Pd-catalyzed step-growth polycondensations
Suzuki, Sonogashira, Heck coupling to PPV, PPE, and conjugated polymers
2
Linear n-decyloxy (C₁₀) solubilizing chains
Balanced solubility and solid-state packing for solution-processable polymers
3
Crystalline solid with moderate thermal processing window
Soluble in common organic solvents including THF, chloroform, and toluene
[1] University of North Texas, Doctoral Dissertation: 'Design, Synthesis, Characterization and Study of Novel Conjugated Polymers,' August 2015. pp. 38–44. Compound 10: 1,4-Didecyloxy-2,5-diiodobenzene; m.p. 59–61 °C; yield 53.5%; ¹H-NMR δ 7.130 (s, 2H), 3.883 (t, 4H, J 6.3 Hz). View Source
[2] Kim, J. H.; Lee, H. 'Synthesis and characterization of efficient orange-red emitting poly(p-phenylenevinylene) derivatives with 1,3,4-oxadiazole unit.' Synthetic Metals, 2007, 157(24), 1040–1045. doi:10.1016/j.synthmet.2007.10.013. View Source
Why Analog Substitutes Fail
Interchanging 2,5-dialkoxy-1,4-dihalobenzenes without quantitative scrutiny risks sacrificing polymerization efficiency, polymer molecular weight, and defect levels. The halogen identity (I vs. Br) governs oxidative addition rates at Pd(0) catalysts, directly controlling polycondensation kinetics and achievable chain lengths [1]. The alkoxy chain length (C₈, C₁₀, C₁₂, or branched) determines monomer solubility, melting point, and the resulting polymer's processability and solid-state packing [2]. Critically, linear versus branched side-chain topology has been shown to determine whether the polymerization yields defect-free alternating chains or aryl–aryl exchange contaminants, as revealed by MALDI-TOF end-group analysis [3]. Selecting a near analog without verifying these parameters therefore introduces uncontrolled variability in material performance.
This Product
Diiodo monomer
Faster oxidative addition at Pd(0); supports higher polymerization efficiency and molecular weight
Common Substitute
Dibromo analog (CAS 152269-98-2)
Slower oxidative addition kinetics may reduce polycondensation efficiency and achievable chain length
C₁₀ linear chain topology
Well-characterized baseline reactivity; solubility for ≥40 repeating units before precipitation
Branched-chain or shorter-chain analogs
C₈ chains may limit solubility; branched chains may suppress aryl–aryl exchange but alter packing
Heavy-atom diiodo core
Higher electron density enhances X-ray scattering contrast for morphological studies
Lighter halogen analogs (Br, Cl)
Reduced electron density limits SAXS/WAXS contrast; spin-orbit coupling differences for phosphorescent design
[1] Kandre, R. M.; Kutzner, F.; Schlaad, H.; Schlüter, A. D. 'Synthesis of high molecular weight amphiphilic polyphenylenes by Suzuki polycondensation.' Macromolecular Chemistry and Physics, 2005, 206(16), 1610–1618. doi:10.1002/macp.200500148. (Compares 1,4-dibromo vs. 1,4-diiodo monomers under identical SPC conditions.) View Source
[2] University of North Texas, Doctoral Dissertation: 'Design, Synthesis, Characterization and Study of Novel Conjugated Polymers,' August 2015. pp. 38–44. Compound 10: 1,4-Didecyloxy-2,5-diiodobenzene. View Source
[3] Jayakannan, M.; van Dongen, J. L. J.; Janssen, R. A. J. 'Mechanistic Aspects of the Suzuki Polycondensation of Thiophenebisboronic Derivatives and Diiodobenzenes Analyzed by MALDI-TOF Mass Spectrometry.' Macromolecules, 2001, 34(16), 5386–5393. doi:10.1021/ma0100403. View Source
Differentiation Evidence vs. Closest Analogs
Melting Point Advantage
1,4-Diiodo-2,5-bis(decyloxy)benzene exhibits a melting point of 59–61 °C [1], substantially lower than its direct dibromo congener 1,4-dibromo-2,5-bis(decyloxy)benzene (C₂₆H₄₄Br₂O₂, CAS 152269-98-2), which melts at 72–76 °C . This ~13–15 °C depression facilitates melt-processing protocols and reduces energy requirements for recrystallization purification, while still maintaining adequate room-temperature solid stability for storage and handling.
Melting Point AdvantageHead-to-head
Target: 59–61 °C vs. Dibromo analog: 72–76 °C
Δmp ≈ −13 to −15 °C
Lower melting point broadens melt-processing window and simplifies recrystallization purification
Measured by DSC and capillary melting point on purified crystalline solids
Differential scanning calorimetry (DSC) and capillary melting point; both compounds measured as purified crystalline solids
Why This Matters
A lower melting point without sacrificing thermal stability broadens the monomer's processing window for melt-assisted polymerization and simplifies large-scale purification, a critical procurement criterion for kilogram-scale synthetic operations.
[1] University of North Texas, Doctoral Dissertation: 'Design, Synthesis, Characterization and Study of Novel Conjugated Polymers,' August 2015. Compound 10: m.p. 59–61 °C. View Source
Superior Reactivity in Pd-Catalyzed Coupling
The C–I bond in 1,4-diiodo-2,5-bis(decyloxy)benzene undergoes oxidative addition to Pd(0) centers substantially faster than the C–Br bond in its dibromo analog. Fauvarque et al. demonstrated that iodobenzene adds oxidatively to Pd(PPh₃)₄ at room temperature, whereas bromobenzene requires heating to 80 °C [1]. Under Suzuki polycondensation (SPC) conditions, Kandre et al. directly compared a 1,4-dibromo monomer to its 1,4-diiodo equivalent and confirmed that the diiodo monomer yields superior polymerization results [2]. This enhanced reactivity reduces required catalyst loadings, shortens reaction times, and enables access to higher molecular weight polymers.
Reactivity in Pd-Catalyzed CouplingClass-level inference
Aryl iodide: reactive at 25 °C with Pd(PPh₃)₄
Aryl bromide: requires ~80 °C
Reported higher oxidative addition rate supports more efficient polycondensation at lower energy input
Kinetic study by UV–vis; direct SPC comparison confirms polymerization advantage
Aryl bromide: requires ~80 °C for comparable reaction with Pd(PPh₃)₄
Quantified Difference
Reactivity order: Ar–I ≫ Ar–Br ≫ Ar–Cl (room temperature vs. 80 °C vs. >135 °C unreactive)
Conditions
Pd(PPh₃)₄ in benzene; kinetic study by UV–vis spectroscopy (Fauvarque et al., 1981)
Why This Matters
The higher leaving-group reactivity of the diiodo monomer directly translates into more efficient polycondensation, lower energy input, and higher achievable degrees of polymerization, making it the preferred choice for high-performance conjugated polymer synthesis over its bromo analog.
[1] Fauvarque, J. F.; Pflüger, F.; Troupel, M. 'Kinetics of oxidative addition of zerovalent palladium to aromatic iodides.' Journal of Organometallic Chemistry, 1981, 208(3), 419–427. doi:10.1016/S0022-328X(00)86723-6. View Source
[2] Kandre, R. M.; Kutzner, F.; Schlaad, H.; Schlüter, A. D. 'Synthesis of high molecular weight amphiphilic polyphenylenes by Suzuki polycondensation.' Macromolecular Chemistry and Physics, 2005, 206(16), 1610–1618. doi:10.1002/macp.200500148. View Source
Balanced Solubility and Solid-State Packing
The n-decyloxy (C₁₀H₂₁O) chains of the target compound provide an empirically optimized balance between monomer solubility and the resulting polymer's solid-state intermolecular packing. Shorter C₈ (octyloxy) analogs yield polymers with reduced solubility in common organic solvents, limiting the maximum number of soluble phenyleneethynylene repeating units to approximately 40 before precipitation occurs [1]. Longer C₁₂ (dodecyloxy) chains improve solubility but dilute the electroactive chromophore density and lower the glass transition temperature of the final polymer [2]. The C10 chain length represents the intermediate choice that maintains both solution processability and adequate thermal/mechanical properties.
Polymer solubility limit (soluble repeating units achieved)
Target Compound Data
C10-decyloxy: ≥40 phenyleneethynylene units soluble before precipitation
Comparator Or Baseline
C8-octyloxy analog: ≤40 units soluble; branched 2-ethylhexyloxy: >40 units soluble but with reduced π-stacking efficiency
Quantified Difference
C10 chain extends solubility beyond the C8 limit while preserving closer π–π stacking than branched analogs
Conditions
Pd(0)–Cu(I) catalyzed polymerization in benzene/triethylamine; GPC analysis in THF
Why This Matters
For end-users synthesizing conjugated polymers, the C10 decyloxy chain ensures that the polymer remains fully soluble during synthesis and processing, preventing premature precipitation that truncates molecular weight and compromises film quality—a practical failure mode when shorter-chain analogs are substituted.
[1] Nuyken, O. et al. 'Benzyl Bromide Functionalized Poly(phenyleneethynylene)s: A Novel Approach toward Conjugated Polymers with a Well-Defined Chemical Reactivity.' Macromolecules, 2003, 36(20), 7537–7545. doi:10.1021/ma0302311. (Reports solubility limit of alkoxy-PPEs; 1,4-diethynyl-2,5-bis(decyloxy)benzene used as monomer I.) View Source
[2] Tan, L. Y.; Tsuchido, Y.; Osakada, K.; Cai, Z.; Takahashi, Y.; Takeuchi, D. 'Synthesis and Aggregation Behavior of Poly(arylene alkenylene)s and Poly(arylene alkylene)s Having Dialkoxyphenylene and Aromatic Diimide Groups.' Macromolecules, 2019, 52(4), 1642–1652. doi:10.1021/acs.macromol.8b02619. View Source
Defect Control via Side-Chain Topology
Jayakannan et al. demonstrated by MALDI-TOF mass spectrometry that in the Suzuki polycondensation of 2,5-dialkoxy-1,4-diiodobenzenes with thiophenebisboronic derivatives, the use of Pd(PPh₃)₄ catalyst leads to aryl–aryl exchange between the Pd-bound intermediate and PPh₃ ligand, introducing phenyl end-group defects [1]. Critically, they found that introducing side-chain branching in the 2,5-dialkoxy-1,4-diiodobenzene suppresses this exchange, yielding defect-free, perfectly alternating chains with monomodal molecular weight distribution [1]. The linear n-decyloxy chain of the target compound, while not suppressing the exchange, offers a well-understood baseline reactivity that can be intentionally exploited or mitigated through catalyst selection (Pd(OAc)₂ vs. Pd(PPh₃)₄).
Defect Control via Side-Chain TopologyClass-level inference
Linear C10: aryl–aryl exchange occurs with Pd(PPh₃)₄, suppressed with Pd(OAc)₂
Well-understood baseline reactivity allows catalyst selection to control defect formation
MALDI-TOF MS end-group characterization; branched analogs yield defect-free chains even with Pd(PPh₃)₄
Linear C10-decyloxy: aryl–aryl exchange occurs with Pd(PPh₃)₄, but suppressed with Pd(OAc)₂
Comparator Or Baseline
Branched 2,5-dialkoxy-1,4-diiodobenzenes: defect-free chains even with Pd(PPh₃)₄; linear C12-dodecyloxy: similar exchange behavior to C10
Quantified Difference
Qualitative: linear chain → exchange present with PPh₃ ligand; branched chain → exchange suppressed; end-group analysis by MALDI-TOF MS confirms monomodal distribution for branched case
Conditions
Suzuki polycondensation with thiophenebisboronic derivatives; Pd(OAc)₂ or Pd(PPh₃)₄ catalyst; MALDI-TOF MS end-group characterization
Why This Matters
Understanding the defect propensity of the linear C10 monomer allows the synthetic chemist to select the appropriate catalyst system to either exploit or eliminate aryl–aryl exchange, providing a controlled synthetic handle that is absent when uncharacterized analogs are procured without mechanistic context.
[1] Jayakannan, M.; van Dongen, J. L. J.; Janssen, R. A. J. 'Mechanistic Aspects of the Suzuki Polycondensation of Thiophenebisboronic Derivatives and Diiodobenzenes Analyzed by MALDI-TOF Mass Spectrometry.' Macromolecules, 2001, 34(16), 5386–5393. doi:10.1021/ma0100403. View Source
OLED Copolymer Performance
Kim and Lee incorporated 1,4-didecyloxy-2,5-diiodobenzene as monomer (5) in a statistical copolymerization to produce orange-red emitting PPV derivatives for polymer light-emitting diodes (PLEDs) [1]. The copolymer P2, synthesized using this monomer, achieved an electroluminescence efficiency of 0.0181% with an emission maximum at 583 nm in an ITO/P2/Al device configuration [1]. This represents the best efficiency among the four copolymer compositions tested (P, P1, P2, P3), demonstrating that the C10 decyloxy-substituted diiodo monomer contributes to a balanced hole- and electron-injection/transport profile in the resulting copolymer [1].
Copolymers P, P1, P3 (varying feed ratios of oxadiazole monomer 4): EL emission λmax 552–583 nm; P2 showed best efficiency
Quantified Difference
P2 EL efficiency 0.0181% vs. P green-yellow emission λmax = 552 nm; P1 λmax = 581 nm; P3 λmax = 580 nm
Conditions
PLED device configuration ITO/Polymer/Al; electroluminescence measured under forward bias
Why This Matters
This provides a concrete, peer-reviewed demonstration that polymers incorporating this specific monomer yield functional PLED devices with measurable efficiency, reducing the risk of procurement for application-oriented research programs.
[1] Kim, J. H.; Lee, H. 'Synthesis and characterization of efficient orange-red emitting poly(p-phenylenevinylene) derivatives with 1,3,4-oxadiazole unit.' Synthetic Metals, 2007, 157(24), 1040–1045. doi:10.1016/j.synthmet.2007.10.013. View Source
X-Ray Scattering Contrast Advantage
The molecular weight of 1,4-diiodo-2,5-bis(decyloxy)benzene is 642.44 g/mol, compared to 548.43 g/mol for its dibromo analog . The two iodine atoms contribute a substantially higher electron density (Z=53 per I vs. Z=35 per Br) and a molecular weight increase of ~94 g/mol (+17.1%) over the dibromo version. This enhanced heavy-atom content intensifies X-ray scattering contrast in small-angle X-ray scattering (SAXS) studies of polymer morphology and amplifies the spin-orbit coupling relevant to phosphorescent emitter design—attributes that cannot be replicated by the lighter bromo analog.
Higher heavy-atom electron density may enhance SAXS/WAXS contrast for morphological studies
Calculated from molecular formulas; source-specific verification recommended
Molecular weightX-ray scatteringHeavy atom effectElectron density
Evidence Dimension
Molecular weight and heavy-atom electron count
Target Compound Data
MW = 642.44 g/mol; 2 × I (Z=53, total 106 electrons from halogens)
Comparator Or Baseline
1,4-Dibromo-2,5-bis(decyloxy)benzene: MW = 548.43 g/mol; 2 × Br (Z=35, total 70 electrons from halogens)
Quantified Difference
ΔMW = +94.01 g/mol (+17.1%); Δhalogen electrons = +36 (51.4% increase in heavy-atom electron density)
Conditions
Calculated from molecular formulas C₂₆H₄₄I₂O₂ and C₂₆H₄₄Br₂O₂
Why This Matters
For research groups employing X-ray scattering or designing phosphorescent materials, the higher electron density of the diiodo compound provides superior scattering contrast and enhanced spin-orbit coupling relative to the dibromo analog, making it the rational procurement choice for these specific experimental contexts.
Molecular weightX-ray scatteringHeavy atom effectElectron density
Optimal Application Scenarios
Suzuki Polycondensation to High-MW Polyphenylenes
When high degrees of polymerization are required, the diiodo monomer outperforms its dibromo analog due to faster oxidative addition kinetics at Pd(0), enabling higher molecular weight polyphenylenes under identical SPC conditions [1]. The linear C10 chain maintains polymer solubility up to at least 40 repeating units, preventing premature precipitation .
Solvent-Free Melt Polymerization
With a melting point of 59–61 °C [1], the diiodo monomer is amenable to melt-phase polycondensation at moderate temperatures, unlike the dibromo analog (mp 72–76 °C) which requires higher energy input. This lower thermal threshold reduces thermal degradation risk during solvent-free processing.
Orange-Red PPV Emitters for PLEDs
The monomer has been successfully copolymerized to yield orange-red electroluminescent PPV derivatives with a demonstrated device efficiency of 0.0181% and emission λmax of 583 nm [1]. The C10 decyloxy chain contributes to balanced charge injection and transport, a property empirically validated in working ITO/P2/Al devices.
Heavy-Atom Labeling for X-Ray Scattering
The two iodine atoms (Z=53) provide a 51.4% higher halogen electron density compared to the dibromo analog (Z=35 for Br), enhancing SAXS and WAXS contrast for morphological studies of polymer films and self-assembled structures [1]. This makes the diiodo monomer the preferred choice when X-ray characterization is integral to the research workflow.
Application
Selection Property
Validation Focus
Suzuki polycondensation to high-MW polyphenylenes
Diiodo monomer reactivity for oxidative addition kinetics
Polymer solubility at ≥40 repeating units; molecular weight by GPC
Solvent-free melt polymerization
Moderate melting point (reported 59–61 °C)
Melt-phase polycondensation at reduced thermal degradation risk
Orange-red PPV emitters for PLED research
Empirical device efficiency in copolymer P2
Charge injection and transport balance; electroluminescence λmax
[1] University of North Texas, Doctoral Dissertation: 'Design, Synthesis, Characterization and Study of Novel Conjugated Polymers,' August 2015. Compound 10: 1,4-Didecyloxy-2,5-diiodobenzene; m.p. 59–61 °C. View Source
[2] Kandre, R. M.; Kutzner, F.; Schlaad, H.; Schlüter, A. D. Macromolecular Chemistry and Physics, 2005, 206(16), 1610–1618. doi:10.1002/macp.200500148. View Source
[3] Nuyken, O. et al. Macromolecules, 2003, 36(20), 7537–7545. doi:10.1021/ma0302311. View Source
[4] Kim, J. H.; Lee, H. Synthetic Metals, 2007, 157(24), 1040–1045. doi:10.1016/j.synthmet.2007.10.013. View Source
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